molecular formula C16H12Cl2F3NO2 B4999930 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide

Cat. No. B4999930
M. Wt: 378.2 g/mol
InChI Key: AIJSUEHLGMJKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug development. In

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it has been shown to modulate the activity of certain signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide in lab experiments is its potent activity against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide. One area of interest is the development of new cancer therapies based on this compound. Another area of research is the investigation of its potential applications in the treatment of chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways.

Synthesis Methods

The synthesis of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide involves the reaction between 3-chloro-4-ethoxybenzoyl chloride and 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is typically carried out under reflux conditions.

Scientific Research Applications

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-24-14-6-3-9(7-12(14)18)15(23)22-13-8-10(16(19,20)21)4-5-11(13)17/h3-8H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJSUEHLGMJKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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